molecular formula C17H16N2OS B12747165 5,6,7,8-Tetrahydro-5-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one CAS No. 95211-72-6

5,6,7,8-Tetrahydro-5-methyl-2-phenyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one

Cat. No.: B12747165
CAS No.: 95211-72-6
M. Wt: 296.4 g/mol
InChI Key: ZELLKRVVJBJHGA-UHFFFAOYSA-N
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Description

BRN 5579429, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a negative optical rotation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

On an industrial scale, the production of (1R,2R,3S,5R)-(-)-2,3-pinanediol can be achieved through the same catalytic hydrogenation process but in larger reactors with continuous flow systems to ensure consistent quality and yield. The use of high-pressure hydrogenation equipment allows for efficient conversion of pinene oxide to the desired diol .

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1R,2R,3S,5R)-(-)-2,3-pinanediol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The pathways involved often include the modulation of enzymatic activity and the stabilization of transition states in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its four chiral centers make it a valuable compound in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

95211-72-6

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

5-methyl-2-phenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16N2OS/c1-10-6-5-9-12-13(10)14-16(20)18-15(19-17(14)21-12)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,19,20)

InChI Key

ZELLKRVVJBJHGA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N=C(NC3=O)C4=CC=CC=C4

Origin of Product

United States

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